hCA I-IN-1 Exhibits 6.5-Fold Higher Potency Against hCA I Compared to the Clinical Standard Acetazolamide
In a direct head-to-head comparison within the same stopped-flow CO2 hydrase assay system, hCA I-IN-1 (Compound 6q) inhibited hCA I with a Ki of 38.3 nM, whereas the reference inhibitor acetazolamide (AAZ) displayed a Ki of 250 nM . This represents a 6.5-fold increase in potency for the hCA I isoform.
| Evidence Dimension | Inhibition potency against hCA I (Ki) |
|---|---|
| Target Compound Data | 38.3 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): 250 nM |
| Quantified Difference | 6.5-fold more potent |
| Conditions | Stopped-flow CO2 hydrase assay; recombinant hCA I isoform; mean of 3 assays ±5-10% error |
Why This Matters
For researchers requiring an hCA I inhibitor with significantly improved potency over the widely used clinical standard AAZ, hCA I-IN-1 offers a substantial 6.5-fold enhancement, enabling lower working concentrations and reduced non-specific effects.
- [1] Singh, P., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839. DOI: 10.1016/j.bioorg.2020.103839. View Source
- [2] Al-Warhi, T., et al. (2023). Table 1: Inhibition Profile of Human CA Isoforms hCA I, hCA II, hCA IX, and hCA XII for Compounds 27–34 Using Acetazolamide (AAZ) as a Reference Drug. PMC10258898. View Source
